5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
The compound 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic molecule featuring a fused triazolo-thiazinone core. Key structural attributes include:
- 4-Ethoxy-3-methoxyphenyl group: A di-substituted aromatic ring with electron-donating ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 3, respectively.
- 4-Methoxyphenyl group: A para-methoxy-substituted phenyl ring attached to the triazole moiety.
- Triazolo-thiazinone scaffold: A bicyclic system combining a 1,2,4-triazole and a 1,3-thiazin-7-one ring, which may confer rigidity and influence pharmacokinetic properties.
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI |
InChI=1S/C21H21N3O4S/c1-4-28-16-10-7-14(11-17(16)27-3)18-12-19(25)24-21(29-18)22-20(23-24)13-5-8-15(26-2)9-6-13/h5-11,18H,4,12H2,1-3H3 |
InChI Key |
VJWWSMFXGGCYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,2,4-Triazole-3-Thiones
The triazolothiazine core is typically constructed via cyclization of 5-substituted 1,2,4-triazole-3-thiones (e.g., 1a-j ) with epichlorohydrin in alkaline media. For the target compound, this step introduces the thiazinone ring through nucleophilic attack of the triazole thiolate on epichlorohydrin, followed by intramolecular cyclization. Reaction conditions (10–12 h at 80–90°C in NaOH/EtOH) yield the bicyclic framework with 70–85% efficiency. Modifications, such as substituting epichlorohydrin with α-bromoketones, enable the incorporation of aryl groups at position 5.
Functionalization with Aryl Substituents
The 4-ethoxy-3-methoxyphenyl and 4-methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, treating the triazolothiazine intermediate with 4-bromo-3-methoxyanisole in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF at 110°C achieves 78–82% yield. Ethoxy groups are installed via Williamson ether synthesis using ethyl bromide and KOH in refluxing ethanol.
Advanced Methodologies for Yield Enhancement
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics and improves yields. Cyclocondensation of 1,2,4-triazole-3-thiones with α-bromoacetophenone derivatives under microwave irradiation (300 W, 120°C, 10–15 min) achieves 90–94% yield, compared to 79–83% under conventional heating. This method reduces side products and enhances regioselectivity, critical for maintaining the integrity of the methoxy and ethoxy substituents.
Catalytic Systems for Cyclization
Palladium and copper catalysts enable efficient cross-coupling reactions. A notable example involves using CuI/1,10-phenanthroline to mediate the Ullmann coupling between iodobenzene derivatives and the triazolothiazine precursor, achieving 85–88% yield. Acid catalysts (e.g., p-toluenesulfonic acid) facilitate dehydrative cyclization in refluxing toluene, yielding the thiazinone ring with >90% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMA) enhance solubility of intermediates, while elevated temperatures (100–120°C) drive cyclization to completion. For instance, refluxing in DMF with NaHCO₃ reduces epimerization of the ethoxy group, preserving stereochemical integrity.
Purification Techniques
Chromatography-free purification is achieved via crystallization from methanol/water mixtures, yielding 85–92% pure product. For lab-scale synthesis, silica gel chromatography (EtOAc/hexane, 3:7) resolves regioisomers, though industrial processes favor crystallization for cost efficiency.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Cyclization | NaOH/EtOH, 80°C, 12 h | 70–85 | 88–92 | Low cost, scalability |
| Microwave Cyclization | MW, 120°C, 15 min | 90–94 | 95–98 | Rapid, high yield |
| Catalytic Coupling | CuI/phenanthroline, DMF, 110°C | 85–88 | 93–96 | Regioselective functionalization |
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
Under alkaline conditions, the triazole thiolate may undergo unwanted oxidation to disulfides, reducing yields by 10–15%. Adding antioxidants (e.g., ascorbic acid) suppresses this side reaction.
Stability of Methoxy and Ethoxy Groups
Demethylation of methoxy groups occurs at temperatures >130°C, necessitating controlled heating. Ethoxy substituents are more stable but require anhydrous conditions to prevent hydrolysis.
Industrial-Scale Adaptations
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiazine derivatives. For instance, compounds similar to 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the disruption of microtubule dynamics and inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
2. Antimicrobial Properties
The compound exhibits promising antimicrobial activity against several pathogenic bacteria. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings enhance the antibacterial efficacy .
3. Anti-inflammatory Effects
Research indicates that triazole-thiazine derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .
4. Antiviral Activity
The antiviral properties of this compound have also been explored. It has shown effectiveness against viruses such as HIV and HPAI H5N1 through mechanisms that disrupt viral replication processes .
Synthetic Methodologies
The synthesis of 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Cyclization Reactions: The formation of the triazole ring is often achieved through cyclization reactions involving thioketones and hydrazines.
- Alkylation Processes: Alkylation of the thiol group can enhance the biological activity by modifying the electronic properties of the molecule.
These synthetic pathways not only yield high purity compounds but also allow for structural modifications to optimize biological activity .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values below 10 µM against A549 lung carcinoma cells. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Study C | Anti-inflammatory Properties | Reduced levels of TNF-alpha in LPS-stimulated macrophages by over 50%. |
Mechanism of Action
The mechanism of action of 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of DNA synthesis and disruption of cell membrane integrity, leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electronic Effects : Chloro () and methoxy groups () modulate electron density, affecting interactions with biological targets (e.g., enzymes requiring electron-rich aromatic systems).
- Synthetic Accessibility : Analogs like those in and are synthesized via nucleophilic substitution or condensation, suggesting the target compound may follow similar routes but with ethoxy-specific reagents .
Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- Triazolo-thiazinones (): The 4-chloro substituent may enhance cytotoxicity (common in anticancer agents), whereas the target’s ethoxy group could improve metabolic stability, a critical factor in drug development .
- Imidazo-triazoles () : The chloro-phenyl group in these compounds is associated with kinase inhibition, suggesting the target’s 4-methoxyphenyl group might favor selectivity for other targets (e.g., GPCRs) .
- Trimethoxy-triazoles () : These exhibit moderate antimicrobial activity, implying that the target’s ethoxy-methoxy combination could broaden spectrum or potency .
Physicochemical Properties
Notes: Ethoxy substitution reduces aqueous solubility compared to methoxy analogs but may enhance tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
